molecular formula C15H16N2O2S B2596503 3-[5-[(E)-2-phenylethenyl]pyrazol-1-yl]thiolane 1,1-dioxide CAS No. 321574-19-0

3-[5-[(E)-2-phenylethenyl]pyrazol-1-yl]thiolane 1,1-dioxide

Cat. No.: B2596503
CAS No.: 321574-19-0
M. Wt: 288.37
InChI Key: WYNAEVOUDXWVQH-VOTSOKGWSA-N
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Description

Synthesis Analysis

Pyrazole-based ligands, which could be related to the compound , have been synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .


Molecular Structure Analysis

The molecular structure of pyrazole-based ligands provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .


Chemical Reactions Analysis

Pyrazole-based ligands have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .

Scientific Research Applications

Organic Synthesis and Reactivity

  • The research on thiophene derivatives and related compounds highlights their role as intermediates in the synthesis of complex heterocyclic structures. For instance, pyrano[3,4-b]thiophen-5-ones have been identified as stable thiophene-2,3-quinodimethanes, undergoing reactions such as Diels-Alder with alkynes, leading to the formation of benzothiophenes and dibenzothiophenes after the loss of carbon dioxide. This illustrates their utility in constructing benzothiophene-based scaffolds (Jackson, Moody, & Shah, 1988).
  • The microwave-assisted regioselective [1,3]-dipolar cycloaddition of pyrazolidinium ylides with benzothiophene 1,1-dioxide leading to the formation of complex heterocycles underlines the efficiency of modern synthetic techniques in manipulating these molecules for desired outcomes (Dürüst, Sağırlı, & Sağırlı, 2015).

Molecular Structure Analysis

  • X-ray diffraction and NMR techniques have been pivotal in elucidating the molecular structures of these compounds. For example, the detailed molecular structure analysis of nifurtimox and two pyrazol-1-yl analogs has provided insights into their conformation and packing in the solid state, contributing to our understanding of their chemical behavior and potential applications (Foces-Foces et al., 2010).

Potential in New Material Development

  • The synthesis and characterization of novel derivatives, as shown in studies involving the creation of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, demonstrate the potential of these molecules in developing new materials with applications in fields such as medicinal chemistry and materials science (Zheng et al., 2010).

Mechanism of Action

The mechanism of action of pyrazole-based ligands involves their ability to coordinate to metal ions, which can be used as a precursor for the development of metalloenzyme . Metalloenzyme is a protein containing metal ions (metal cofactors), which can directly link to the protein or enzyme, forming prosthetic groups .

Properties

IUPAC Name

3-[5-[(E)-2-phenylethenyl]pyrazol-1-yl]thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-20(19)11-9-15(12-20)17-14(8-10-16-17)7-6-13-4-2-1-3-5-13/h1-8,10,15H,9,11-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNAEVOUDXWVQH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC=N2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=CC=N2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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